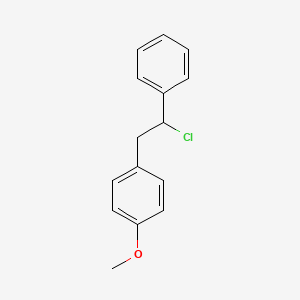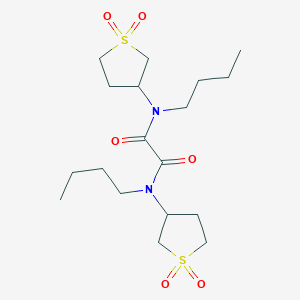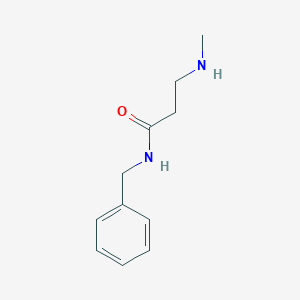![molecular formula C11H14N2S B12119747 1h-Indol-6-amine,4-[(1-methylethyl)thio]-](/img/structure/B12119747.png)
1h-Indol-6-amine,4-[(1-methylethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Indol-6-amine,4-[(1-methylethyl)thio]- is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Indol-6-amine,4-[(1-methylethyl)thio]- can be achieved through several synthetic routes. One common method involves the functionalization of the indole ring. Here is a general synthetic pathway:
Starting Material: The synthesis begins with the commercially available indole.
Nitration: The indole undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Thioether Formation: The 4-position of the indole is functionalized with a thioether group through a nucleophilic substitution reaction. This can be achieved by reacting the indole with an appropriate alkylthiol, such as isopropylthiol, in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1h-Indol-6-amine,4-[(1-methylethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The amine and thioether groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C with H₂, lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Modified indole derivatives
Substitution: Various substituted indoles depending on the reagents used
Applications De Recherche Scientifique
1h-Indol-6-amine,4-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1h-Indol-6-amine,4-[(1-methylethyl)thio]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with biological macromolecules, and the presence of the amine and thioether groups can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1h-Indol-6-amine: Lacks the thioether group, which may result in different biological activities.
4-[(1-Methylethyl)thio]-1h-indole:
1h-Indol-6-amine,4-methylthio: Similar structure but with a methylthio group instead of an isopropylthio group, which can influence its chemical properties and biological activities.
Uniqueness
1h-Indol-6-amine,4-[(1-methylethyl)thio]- is unique due to the combination of the amine and thioether groups on the indole core. This combination can result in distinct chemical reactivity and biological activities compared to other indole derivatives.
Propriétés
Formule moléculaire |
C11H14N2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
4-propan-2-ylsulfanyl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2S/c1-7(2)14-11-6-8(12)5-10-9(11)3-4-13-10/h3-7,13H,12H2,1-2H3 |
Clé InChI |
XSKJNBJYKNPTPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC(=CC2=C1C=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)

![1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12119674.png)
![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)
![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)
![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)



![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)




